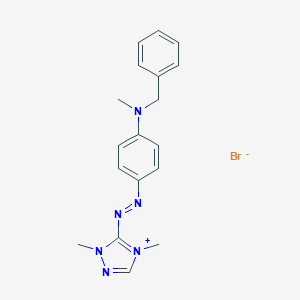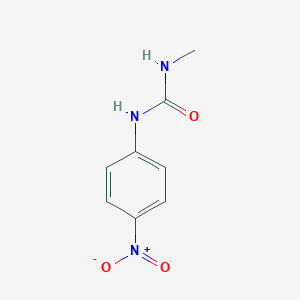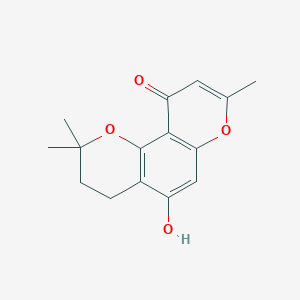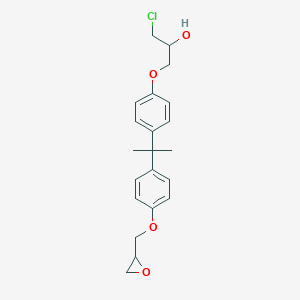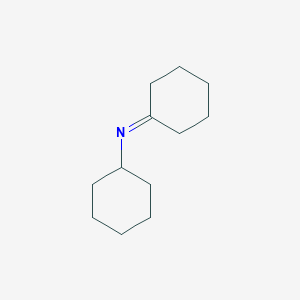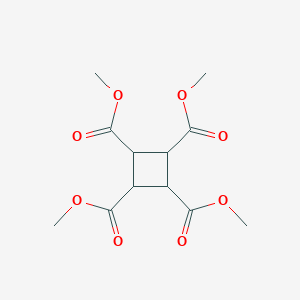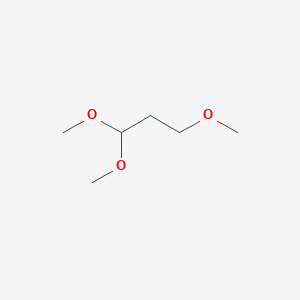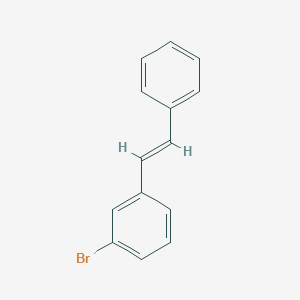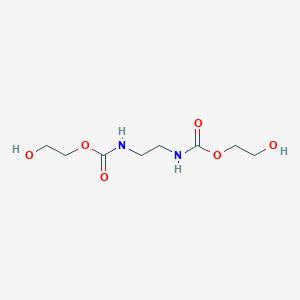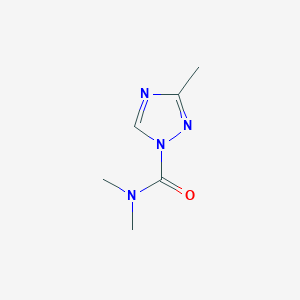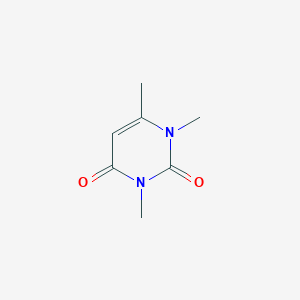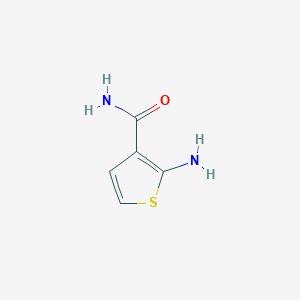
Hafnium-180
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium-180 is a radioactive isotope of hafnium that has been gaining attention in the scientific community due to its potential use in cancer therapy. This isotope has a half-life of 8.9 hours and emits beta particles, which can be used to target cancer cells.
作用機序
The beta particles emitted by hafnium-180 can penetrate the cancer cells and cause DNA damage, leading to cell death. This is known as the bystander effect, where neighboring cells are also affected by the radiation. Hafnium-180 can also induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Hafnium-180 has a short half-life, which means that it does not accumulate in the body. This reduces the risk of long-term side effects. However, the beta particles emitted by hafnium-180 can cause damage to healthy cells if not targeted properly. This can lead to side effects such as radiation dermatitis, nausea, and fatigue.
実験室実験の利点と制限
Hafnium-180 has several advantages for lab experiments. It has a short half-life, which allows for precise timing of experiments. It also emits beta particles, which can be easily detected using a beta counter. However, hafnium-180 is a radioactive isotope, which requires special handling and safety precautions.
将来の方向性
There are several future directions for research on hafnium-180. One area of focus is improving the targeting of cancer cells, while minimizing damage to healthy cells. This can be achieved through the use of nanoparticles or other targeting agents. Another area of focus is combining hafnium-180 with other cancer therapies, such as chemotherapy or immunotherapy. This can improve the effectiveness of treatment and reduce the risk of cancer recurrence.
In conclusion, hafnium-180 is a promising isotope for cancer therapy and imaging. Its short half-life and beta particle emissions make it ideal for lab experiments. However, special precautions must be taken when handling radioactive materials. Further research is needed to improve the targeting of cancer cells and to explore the potential of combining hafnium-180 with other cancer therapies.
合成法
Hafnium-180 can be synthesized by irradiating hafnium-179 with neutrons in a nuclear reactor. The resulting hafnium-180 can be separated from other isotopes of hafnium using ion exchange chromatography.
科学的研究の応用
Hafnium-180 has potential applications in cancer therapy. The beta particles emitted by hafnium-180 can be used to target cancer cells, while minimizing damage to healthy cells. This is known as targeted radiotherapy. Hafnium-180 can also be used for imaging purposes, as it emits gamma rays that can be detected using a gamma camera.
特性
CAS番号 |
14265-78-2 |
|---|---|
製品名 |
Hafnium-180 |
分子式 |
Hf |
分子量 |
179.94656 g/mol |
IUPAC名 |
hafnium-180 |
InChI |
InChI=1S/Hf/i1+2 |
InChIキー |
VBJZVLUMGGDVMO-NJFSPNSNSA-N |
異性体SMILES |
[180Hf] |
SMILES |
[Hf] |
正規SMILES |
[Hf] |
その他のCAS番号 |
14265-78-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)
